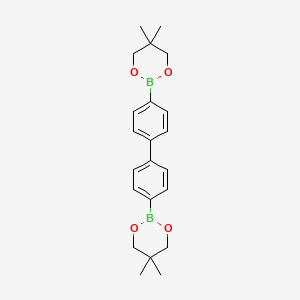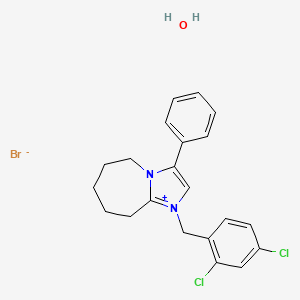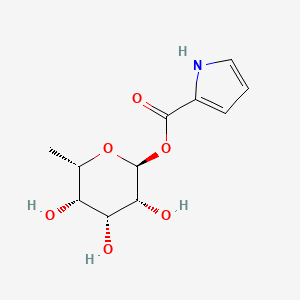
2-(3,5-二甲氧基苯基)乙酸乙酯
描述
Ethyl 2-(3,5-dimethoxyphenyl)acetate, also known as ethyl 3,5-dimethoxybenzoate, is an aromatic ester used in the synthesis of a variety of compounds. It is a colorless liquid with a sweet, floral odor, and is highly soluble in organic solvents. Ethyl 2-(3,5-dimethoxyphenyl)acetate is widely used in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
科学研究应用
抗氧化能力增强
2-(3,5-二甲氧基苯基)乙酸乙酯,与二甲氧基苯酚化合物密切相关,已被研究其作为抗氧化剂的潜力。一项研究集中在漆酶介导的 2,6-二甲氧基苯酚氧化,生成具有更高抗氧化能力的化合物。这表明 2-(3,5-二甲氧基苯基)乙酸乙酯或类似化合物可以被修饰以增强其抗氧化性能,这对于包括食品保鲜和制药在内的各种应用都是有益的 (Adelakun 等人,2012).
缓蚀
2-(3,5-二甲氧基苯基)乙酸乙酯的结构类似物已被研究其缓蚀性能。一项针对结构相似的查耳酮衍生物的研究揭示了它们在酸性环境中抑制低碳钢腐蚀的有效性。这表明 2-(3,5-二甲氧基苯基)乙酸乙酯在腐蚀防护中具有潜在应用,这是工业维护和金属保存中的一个重要方面 (Lgaz 等人,2017).
安全和危害
Ethyl 2-(3,5-dimethoxyphenyl)acetate is identified with the GHS07 pictogram, indicating that it is a hazardous substance . It can cause serious eye irritation and may cause drowsiness or dizziness .
Relevant Papers The relevant papers retrieved provide information about the properties and potential uses of Ethyl 2-(3,5-dimethoxyphenyl)acetate . These papers could be analyzed for more detailed information about this compound.
作用机制
Target of Action
Ethyl 2-(3,5-dimethoxyphenyl)acetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that Ethyl 2-(3,5-dimethoxyphenyl)acetate may also interact with various targets.
Mode of Action
The exact mode of action of Ethyl 2-(3,5-dimethoxyphenyl)acetate is currently unknown due to the lack of specific research on this compound. Given its structural similarity to other indole derivatives, it may interact with its targets in a similar manner .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, it is possible that Ethyl 2-(3,5-dimethoxyphenyl)acetate may affect multiple biochemical pathways.
Result of Action
Based on the known biological activities of indole derivatives , it can be hypothesized that Ethyl 2-(3,5-dimethoxyphenyl)acetate may have similar effects.
生化分析
Biochemical Properties
Ethyl 2-(3,5-dimethoxyphenyl)acetate plays a significant role in biochemical reactions, particularly in the synthesis of other organic compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can act as a substrate for esterases, which hydrolyze the ester bond to produce 3,5-dimethoxyphenylacetic acid and ethanol. This interaction is crucial for the compound’s role in metabolic pathways and its subsequent effects on cellular processes .
Cellular Effects
Ethyl 2-(3,5-dimethoxyphenyl)acetate has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of certain transcription factors, leading to changes in gene expression that impact cell growth and differentiation. Additionally, Ethyl 2-(3,5-dimethoxyphenyl)acetate can alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of Ethyl 2-(3,5-dimethoxyphenyl)acetate involves its interaction with specific biomolecules, leading to various biochemical effects. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, it may act as an inhibitor of certain cytochrome P450 enzymes, affecting the metabolism of other compounds within the cell. Additionally, Ethyl 2-(3,5-dimethoxyphenyl)acetate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-(3,5-dimethoxyphenyl)acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(3,5-dimethoxyphenyl)acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound may result in cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Metabolic Pathways
Ethyl 2-(3,5-dimethoxyphenyl)acetate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. The compound can be metabolized by esterases to produce 3,5-dimethoxyphenylacetic acid and ethanol. Additionally, it may undergo further metabolism by cytochrome P450 enzymes, leading to the formation of additional metabolites that participate in various biochemical reactions within the cell .
Transport and Distribution
The transport and distribution of Ethyl 2-(3,5-dimethoxyphenyl)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, Ethyl 2-(3,5-dimethoxyphenyl)acetate can bind to intracellular proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
Ethyl 2-(3,5-dimethoxyphenyl)acetate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to certain cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, Ethyl 2-(3,5-dimethoxyphenyl)acetate may accumulate in the cytoplasm, influencing various cytoplasmic processes and interactions with other biomolecules .
属性
IUPAC Name |
ethyl 2-(3,5-dimethoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-16-12(13)7-9-5-10(14-2)8-11(6-9)15-3/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMABDMACJOZAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474127 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65976-77-4 | |
| Record name | Ethyl 2-(3,5-dimethoxyphenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![cis-8-Boc-3,8-diazabicyclo[4.2.0]octane](/img/structure/B1339535.png)




